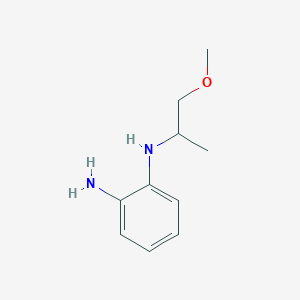![molecular formula C14H13N3O2 B2744417 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine CAS No. 1903553-87-6](/img/structure/B2744417.png)
4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine: is a synthetic organic compound that features a unique structure combining pyridine and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. The process may include steps such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like computer-aided design and high-throughput screening can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the pyridine or azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as a ligand for various biological targets. It can be used in studies related to enzyme inhibition, receptor binding, and protein-protein interactions.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- (3-(Pyridin-3-yloxy)azetidin-1-yl)(pyridin-2-yl)methanone
- (3-(Pyridin-3-yloxy)azetidin-1-yl)(pyridin-5-yl)methanone
- (3-(Pyridin-3-yloxy)azetidin-1-yl)(pyridin-6-yl)methanone
Uniqueness: The uniqueness of 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine lies in its specific substitution pattern and the resulting electronic and steric properties. These characteristics influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
pyridin-4-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(11-3-6-15-7-4-11)17-9-13(10-17)19-12-2-1-5-16-8-12/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTINBHHFQGBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
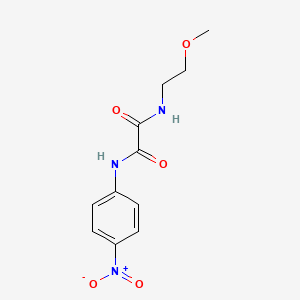
![Methyl 3-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2744336.png)

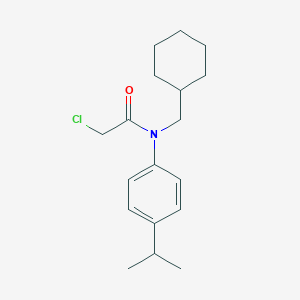

![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)
![N-ethyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2744345.png)
![rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans](/img/structure/B2744347.png)
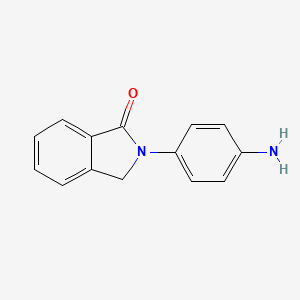
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2744349.png)
![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)
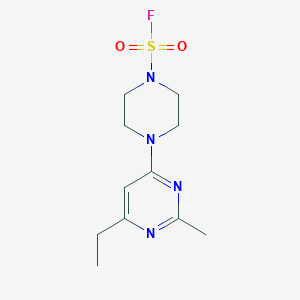
![1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2744353.png)
